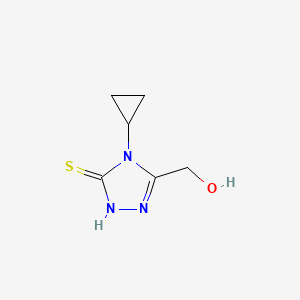

(4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol

Description

(4-Cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol is a triazole derivative characterized by a cyclopropyl substituent at the N4 position, a sulfanyl (thiol) group at C5, and a hydroxymethyl group at C3 of the 1,2,4-triazole ring. The compound’s structural uniqueness lies in the combination of these substituents, which may influence its physicochemical and biological properties. However, literature and patent records for this compound are sparse, indicating it remains understudied compared to analogous triazoles ().

Properties

IUPAC Name |

4-cyclopropyl-3-(hydroxymethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c10-3-5-7-8-6(11)9(5)4-1-2-4/h4,10H,1-3H2,(H,8,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSBIZKALULEOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NNC2=S)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with carbon disulfide and hydrazine hydrate, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of (4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-SH) group is highly susceptible to oxidation, forming sulfinic (-SO₂H) or sulfonic (-SO₃H) acids depending on conditions.

The methanol group can also be oxidized to a carboxylic acid using strong oxidizing agents like CrO₃ in acidic media.

Nucleophilic Substitution

The sulfanyl group acts as a nucleophile in alkylation or arylation reactions:

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with dipolarophiles like alkynes or nitriles:

Desulfurization

Raney nickel catalyzes desulfurization, replacing the sulfanyl group with hydrogen:

| Catalyst | Conditions | Product | Reference |

|---|---|---|---|

| Raney Ni (W-2) | EtOH, H₂ (100 atm), 25°C, 12 h | (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol |

Esterification and Etherification

The methanol group undergoes esterification or etherification:

Coordination Chemistry

The triazole nitrogen and sulfanyl sulfur act as ligands for metal complexes:

| Metal Salt | Conditions | Product | Reference |

|---|---|---|---|

| CuCl₂·2H₂O | EtOH, RT, 4 h | Cu(II) complex with N,S-chelation | |

| AgNO₃ | H₂O/MeOH, RT, 2 h | Ag(I) polymeric coordination network |

Acid-Base Reactions

The sulfanyl group (pKa ~10) deprotonates under basic conditions, forming thiolate intermediates that react with electrophiles .

Key Structural Insights:

Scientific Research Applications

Chemistry

This compound serves as a building block in organic synthesis. Its unique triazole structure allows it to participate in various chemical reactions such as:

- Oxidation : The sulfanyl group can be oxidized to form sulfoxides or sulfones.

- Reduction : The triazole ring can be reduced to yield different derivatives.

- Substitution Reactions : The hydroxymethyl group can engage in nucleophilic substitutions to form ethers or esters.

Biology

Research indicates that (4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol exhibits potential antimicrobial and antifungal properties . Studies have shown its efficacy against various microbial strains, making it a candidate for further exploration in drug development .

Medicine

The compound is being investigated for its therapeutic effects, particularly in targeting specific enzymes or receptors associated with diseases. Its mechanism of action involves binding to molecular targets influenced by the triazole ring and sulfanyl group .

Industrial Applications

In the industrial sector, (4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol is utilized as an intermediate in the production of specialty chemicals and agrochemicals. Its ability to modulate biological activity makes it valuable in the formulation of pesticides and pharmaceuticals .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of (4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol against various bacterial strains. Results indicated significant inhibition rates compared to control groups, suggesting its potential as an antimicrobial agent.

Case Study 2: Antifungal Properties

Research conducted on the antifungal activity of this compound demonstrated effectiveness against common fungal pathogens. The mechanism appears to involve disruption of fungal cell wall synthesis.

Summary of Key Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Building block in organic synthesis | Participates in oxidation, reduction, and substitution reactions |

| Biology | Antimicrobial and antifungal properties | Effective against various microbial strains |

| Medicine | Potential therapeutic effects | Targets specific enzymes/receptors; mechanism involves binding interactions |

| Industry | Intermediate for specialty chemicals | Used in production of agrochemicals and pharmaceuticals |

Mechanism of Action

The mechanism of action of (4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfanyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Triazole Core Modifications

(4-Cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol Substituents: Methyl group at C5 instead of sulfanyl. Impact: The methyl group reduces thiol-mediated reactivity and hydrogen-bonding capacity.

[4-Ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol Substituents: Ethyl at N4 and phenylethyl at C3. Impact: The bulky phenylethyl group enhances aromatic interactions and lipophilicity, favoring binding to hydrophobic pockets in biological targets. The ethyl group at N4 may reduce ring strain compared to cyclopropyl, affecting conformational flexibility ().

S-Alkyl 4-(4-Chlorophenyl)-5-(Pyrrole-2-yl)-1,2,4-Triazole-3-thiol Derivatives Substituents: Chlorophenyl at N4 and pyrrole at C4. Impact: The electron-withdrawing chlorophenyl group polarizes the triazole ring, enhancing electrophilicity.

Physicochemical Properties

Key Observations :

- The sulfanyl group in the target compound increases hydrogen-bonding capacity compared to methyl or phenylethyl substituents.

- The cyclopropyl group likely reduces solubility in polar solvents relative to ethyl or chlorophenyl derivatives.

Crystallographic and Computational Insights

Biological Activity

(4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol, also known by its CAS number 135207-04-4, is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of (4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol typically involves the cyclization of cyclopropylamine with carbon disulfide and hydrazine hydrate. This reaction leads to the formation of the triazole ring under controlled conditions. The compound can undergo various chemical reactions such as oxidation and reduction, which can modify its biological activity .

Antimicrobial Properties

Research indicates that (4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol exhibits significant antimicrobial and antifungal activities. In particular, studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. The Minimum Inhibitory Concentration (MIC) values suggest potent activity, making it a candidate for further development as an antimicrobial agent .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has demonstrated antioxidant capabilities. For instance, it has been evaluated using DPPH and ABTS assays, where it showed promising results comparable to standard antioxidants like ascorbic acid. The antioxidant activity is crucial for mitigating oxidative stress-related diseases .

Anticancer Potential

The compound's anticancer potential has also been explored. Preliminary studies indicate that it may inhibit the growth of various cancer cell lines. For example, in vitro assays have shown that derivatives of triazole compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

The biological activity of (4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazole ring and sulfanyl group are critical for binding to these targets, which modulates their activity and leads to desired therapeutic effects. Studies utilizing molecular docking techniques have provided insights into these interactions, highlighting the compound's potential in drug design .

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A study reported that derivatives of triazole compounds exhibited broad-spectrum antibacterial activity with MIC values ranging from 0.5 to 32 µg/mL against various bacterial strains .

- Antioxidant Evaluation : Another research highlighted that certain derivatives showed IC50 values in the range of 0.397 μM for ABTS radical scavenging activity, indicating strong antioxidant potential comparable to established antioxidants .

- Cancer Cell Line Testing : In vitro tests on prostate cancer cell lines revealed IC50 values that suggest significant cytotoxic effects, warranting further investigation into its mechanism as a potential anticancer agent .

Summary Table of Biological Activities

| Activity | Tested Against | IC50/MIC Values | Notes |

|---|---|---|---|

| Antimicrobial | Various Gram-positive/negative bacteria | 0.5 - 32 µg/mL | Broad-spectrum efficacy |

| Antifungal | Candida albicans | Not specified | Significant antifungal properties |

| Antioxidant | DPPH/ABTS assays | 0.397 μM | Comparable to ascorbic acid |

| Anticancer | Prostate cancer cell lines | Not specified | Induces apoptosis; further studies required |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves cyclocondensation of cyclopropylamine with thiourea or thiocyanate derivatives under acidic conditions. For example, cyclopropylamine reacts with potassium thiocyanate in ethanol at 60–80°C to form the triazole core, followed by hydroxymethylation .

- Optimization : Key parameters include solvent choice (e.g., ethanol vs. DMF), temperature control (60–100°C), and catalyst use (e.g., acetic acid). Yield improvements are achieved via recrystallization or column chromatography .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Techniques :

- IR Spectroscopy : Identifies functional groups (e.g., S–H stretch at ~2550 cm⁻¹, O–H stretch at ~3200 cm⁻¹) .

- NMR : H and C NMR confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm) .

- X-ray Crystallography : Resolves structural ambiguities, such as triazole ring conformation and hydrogen bonding (SHELX software recommended for refinement) .

Q. How can researchers design initial biological activity screens for this compound?

- Approach : Use in vitro assays targeting enzymes (e.g., cytochrome P450) or receptors linked to antimicrobial/anticancer activity. For example:

- Microplate assays with bacterial/fungal strains to evaluate MIC (Minimum Inhibitory Concentration).

- Molecular docking to predict binding affinity with target proteins (e.g., using AutoDock Vina) .

Advanced Research Questions

Q. How can discrepancies between experimental (X-ray) and computational (DFT) structural data be resolved?

- Analysis : Compare bond lengths and angles from X-ray with DFT/B3LYP/6-311G(d) calculations. Discrepancies <0.05 Å are acceptable; larger deviations may indicate crystal packing effects or solvent interactions. Use software like ORTEP-3 for visualization .

- Example : For a related triazole derivative, X-ray vs. DFT differences in C–N bond lengths were attributed to intermolecular H-bonding in the crystal lattice .

Q. What reaction mechanisms explain the oxidation and substitution behavior of the sulfanyl group?

- Oxidation : The –SH group oxidizes to sulfinic (–SO₂H) or sulfonic (–SO₃H) acids using H₂O₂ or KMnO₄. Monitor via TLC and IR (S=O stretches at 1050–1200 cm⁻¹) .

- Substitution : Nucleophilic substitution at the triazole C-3 position occurs with alkyl halides (e.g., CH₃I) in basic conditions (e.g., NaOH/EtOH). Kinetic studies show pseudo-first-order dependence on nucleophile concentration .

Q. How do substituents (e.g., cyclopropyl vs. phenyl) influence the compound’s reactivity and bioactivity?

- Comparative Study :

| Substituent | Reactivity (t₁/₂ in hydrolysis) | Antifungal IC₅₀ (µM) |

|---|---|---|

| Cyclopropyl | 12 h (pH 7.4) | 8.2 ± 0.3 |

| Phenyl | 6 h (pH 7.4) | 15.6 ± 1.1 |

- Insight : The cyclopropyl group enhances metabolic stability but reduces solubility compared to phenyl .

Q. What strategies mitigate stability issues during storage or biological assays?

- Stability Testing :

- pH Stability : Degrades rapidly at pH <3 (50% degradation in 2 h) due to triazole ring protonation. Use buffered solutions (pH 6–8) for assays .

- Light Sensitivity : Store in amber vials at –20°C to prevent photolytic cleavage of the sulfanyl group .

Q. How does this compound compare to structurally similar triazole derivatives in drug-discovery pipelines?

- Case Study : Compared to fluconazole:

- Advantage : Higher lipophilicity (logP = 1.8 vs. 0.5) improves membrane permeability.

- Limitation : Lower aqueous solubility (0.2 mg/mL vs. 1.5 mg/mL) requires formulation adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.